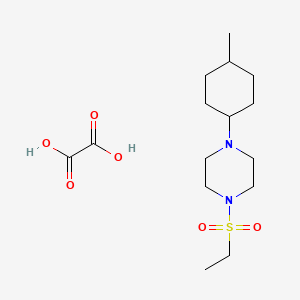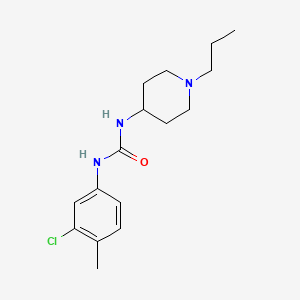
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as EMCPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMCPA is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
作用機序
The exact mechanism of action of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed that 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of certain neurotransmitters in the brain, including GABA and serotonin. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to increase the release of GABA in the brain, which may contribute to its analgesic and anxiolytic effects. Additionally, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic, anxiolytic, and antidepressant-like effects. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has also been shown to have sedative effects, which may be due to its modulation of the GABAergic system in the brain.
実験室実験の利点と制限
One advantage of using 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments is its potential therapeutic applications. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal studies, which may make it a promising candidate for further research in these areas.
However, there are also limitations to using 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments. One limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can fully elucidate its pharmacological properties. Additionally, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has not been extensively studied in humans, which makes it difficult to extrapolate its effects from animal studies.
将来の方向性
There are several future directions for research on 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. Researchers may be able to modify the structure of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate to create more potent and selective drugs for the treatment of neuropathic pain, anxiety, and depression.
Another area of interest is in the development of new animal models to study the pharmacological properties of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. Researchers may be able to use these models to better understand the mechanism of action of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate and to identify potential drug targets for the treatment of various disorders.
Finally, there is a need for more research on the safety and efficacy of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in humans. Clinical trials may be able to provide more information on the potential therapeutic applications of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate and its limitations as a drug candidate.
合成法
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate can be synthesized through a multistep process that involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine. This intermediate is then reacted with ethylsulfonyl chloride to form 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate.
科学的研究の応用
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of neuropathic pain. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic effects in animal models of neuropathic pain, and it is believed that its mechanism of action involves the modulation of the GABAergic system in the central nervous system.
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has also been studied for its potential use as an antidepressant. Animal studies have shown that 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has antidepressant-like effects, and it is believed that its mechanism of action involves the modulation of the serotonergic system in the brain.
特性
IUPAC Name |
1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S.C2H2O4/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYIPYXPCBWQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)


![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)
![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)